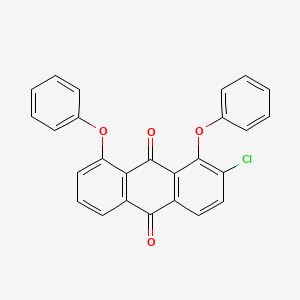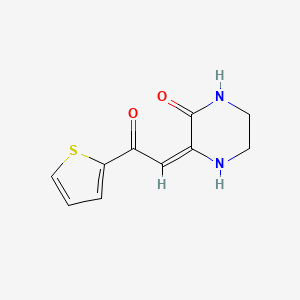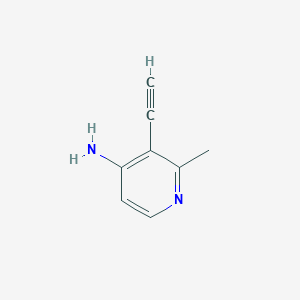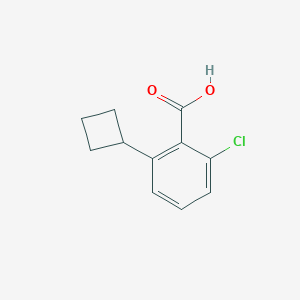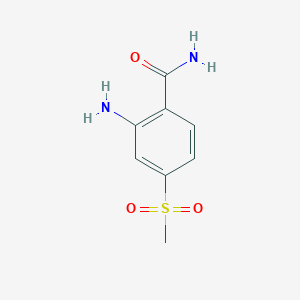
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide is a complex organic compound characterized by its unique structure, which includes dimethoxy, nitro, and diphenylbenzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4,5-dimethoxybenzamide to introduce the nitro group. This is followed by the introduction of the diphenylamine moiety through a coupling reaction. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve high-purity products suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,5-dimethoxy-2-amino-N,N-diphenylbenzamide, while substitution reactions can produce various methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzoic acid
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
Uniqueness
4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct profile of interactions and applications, making it valuable for targeted research and development efforts.
Eigenschaften
CAS-Nummer |
61212-78-0 |
|---|---|
Molekularformel |
C21H18N2O5 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
4,5-dimethoxy-2-nitro-N,N-diphenylbenzamide |
InChI |
InChI=1S/C21H18N2O5/c1-27-19-13-17(18(23(25)26)14-20(19)28-2)21(24)22(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
CULSQGIKWKPQCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B13128594.png)

